6-(Butylsulfanyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
Description
This compound features a tetrahydropyridine core with a 2-oxo group, two cyano substituents at positions 3 and 5, a 2-ethoxyphenyl group at position 4, and a butylsulfanyl moiety at position 5. The 2-ethoxyphenyl group contributes electron-donating effects via the ethoxy substituent, while the butylsulfanyl chain enhances lipophilicity. The tetrahydropyridine ring imparts partial saturation, influencing conformational flexibility and stability compared to fully aromatic analogs.
Properties
IUPAC Name |
6-butylsulfanyl-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-3-5-10-25-19-15(12-21)17(14(11-20)18(23)22-19)13-8-6-7-9-16(13)24-4-2/h6-9,14,17H,3-5,10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFOPYWMSATOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2OCC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Butylsulfanyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is . The compound features a tetrahydropyridine ring with various functional groups that contribute to its biological activity. Synthesis typically involves multi-step organic reactions, including the preparation of the tetrahydropyridine core and subsequent functionalization with butylsulfanyl and ethoxyphenyl groups.
Synthetic Route
- Preparation of Tetrahydropyridine Core : This involves cyclization reactions using appropriate precursors.
- Functionalization : Introduction of the butylsulfanyl and ethoxyphenyl groups through nucleophilic substitution reactions.
- Final Modifications : Formation of the dicarbonitrile moiety via cyanation reactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies suggest significant inhibition of growth against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve disruption of cellular processes and modulation of apoptosis-related proteins.
The biological effects of the compound are hypothesized to occur through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Cellular Interaction : Its lipophilic nature allows it to interact with cell membranes, facilitating entry into cells and subsequent effects on intracellular targets.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Antimicrobial Evaluation :
- A study tested the compound against various pathogens and reported a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent .
- Cytotoxicity Assays :
- Mechanistic Studies :
Data Tables
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations at Position 4 and 6
(a) 6-Amino-4-(methylthio)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ()
- Key Differences: Position 4: Methylthio (SMe) vs. 2-ethoxyphenyl. Position 6: Amino (NH₂) vs. butylsulfanyl. Core: 1,2-dihydropyridine (less saturated) vs. 1,2,3,4-tetrahydropyridine.
(b) 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ()
- Key Differences: Position 4: 4-Chlorophenyl (electron-withdrawing Cl) vs. 2-ethoxyphenyl (electron-donating OEt). Position 6: Amino vs. butylsulfanyl.
- The ethoxy group in the target compound may stabilize charge distribution via resonance .
(c) 4-(3,4-Dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile ()
- Key Differences :
- Position 4: 3,4-Dimethoxyphenyl (bulkier, more polar) vs. 2-ethoxyphenyl.
- Impact: The dimethoxy groups increase solubility due to higher polarity but may reduce membrane permeability compared to the mono-ethoxy substituent in the target compound .
Core Saturation and Electronic Effects
(a) 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile ()
- Key Differences :
- Core: 1,4-dihydropyridine (less saturated) vs. tetrahydropyridine.
- Substituents: 4-Fluorophenyl (electron-withdrawing) and methyl groups at positions 2/6.
- The fluorine atom introduces strong electron-withdrawing effects, contrasting with the ethoxy group’s electron-donating nature in the target compound .
Pharmacological and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
